molecular formula C23H19BrN8O4 B11562707 4-bromo-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-bromo-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11562707
M. Wt: 551.4 g/mol
InChI Key: JNCYFBTYCCIXKB-DHRITJCHSA-N
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Description

4-BROMO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound with a unique structure that includes a bromophenol core, methoxyphenyl, nitrophenyl, and triazine groups

Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules .

Comparison with Similar Compounds

4-BROMO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL can be compared with similar compounds such as:

The uniqueness of 4-BROMO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL lies in its complex structure, which allows for diverse chemical reactivity and a wide range of applications in scientific research.

Properties

Molecular Formula

C23H19BrN8O4

Molecular Weight

551.4 g/mol

IUPAC Name

4-bromo-2-[(E)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C23H19BrN8O4/c1-36-19-9-5-17(6-10-19)27-22-28-21(26-16-3-7-18(8-4-16)32(34)35)29-23(30-22)31-25-13-14-12-15(24)2-11-20(14)33/h2-13,33H,1H3,(H3,26,27,28,29,30,31)/b25-13+

InChI Key

JNCYFBTYCCIXKB-DHRITJCHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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